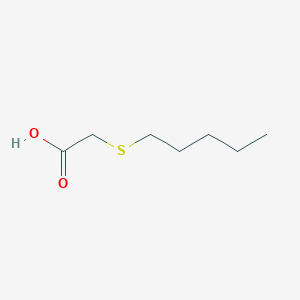
2-(Pentylsulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pentylsulfanyl)acetic acid is a C7 sulfur-containing carboxylic acid. It is a sulfur-containing carboxylic acid and a carboxylic acid. It derives from an octanoic acid.
Aplicaciones Científicas De Investigación
Anticoccidial Effects in Poultry : Acetic acid, a related compound, demonstrated significant anticoccidial effects in broiler chickens, showing potential as an alternative to chemotherapeutic drugs for controlling Eimeria tenella, a parasite causing coccidiosis in poultry (Abbas et al., 2011).
Physical-Chemical Properties and Acute Toxicity : Research on derivatives of 1,2,4-triazoles, which are structurally related to 2-(Pentylsulfanyl)acetic acid, explored their physical and chemical properties and acute toxicity. These compounds exhibited a range of biological activities and showed potential as intermediates for the synthesis of various chemicals (Salionov, 2015).
Dietary Effects and Metabolic Outcomes : A systematic review and meta-analysis on acetic acid revealed its potential therapeutic effects in dietary supplementation, particularly on metabolic and anthropometric outcomes in humans (Valdes et al., 2021).
Adaptation and Tolerance of Bacteria : Studies on acetic acid tolerance in bacteria like E. coli and Saccharomyces cerevisiae provided insights into microbial inhibition mechanisms, which are crucial for both food preservation and industrial biotechnological processes (Trček et al., 2015).
Antimicrobial Effects and Use as Antiseptics : Acetic acid's antimicrobial effects were demonstrated, especially against problematic bacteria like Proteus vulgaris and Pseudomonas aeruginosa, positioning it as a potential local antiseptic agent (Ryssel et al., 2009).
Inhibition of Human Topoisomerases : Acetyl-boswellic acids, related to acetic acid derivatives, were identified as potent inhibitors of human topoisomerases I and IIalpha, suggesting their potential in cancer treatment (Syrovets et al., 2000).
Adsorption Thermodynamics : Studies on the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, a nano-composite material, contributed to understanding the adsorption thermodynamics in pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
Antibacterial Activity and Stability : The antibacterial activity of acetic acid was affirmed, especially against pathogens like Pseudomonas aeruginosa, and its stability in various conditions was assessed (Fraise et al., 2013).
Chemoprevention Potential : Aspirin, whose active ingredient is acetylsalicylic acid, showed potential in colorectal cancer prevention, emphasizing the significance of precision chemoprevention (Drew et al., 2016).
Physiological Genomics Perspective : A review on the adaptive response and tolerance to acetic acid in yeast species highlighted its importance in food preservation, biotechnological processes, and as a growth inhibitor in various industries (Palma et al., 2018).
Propiedades
Nombre del producto |
2-(Pentylsulfanyl)acetic acid |
|---|---|
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-pentylsulfanylacetic acid |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-5-10-6-7(8)9/h2-6H2,1H3,(H,8,9) |
Clave InChI |
NBEYNZQBEQOQRG-UHFFFAOYSA-N |
SMILES |
CCCCCSCC(=O)O |
SMILES canónico |
CCCCCSCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



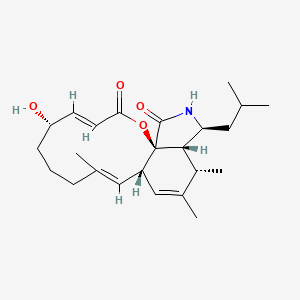
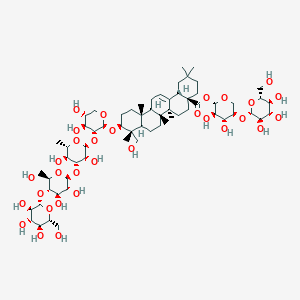
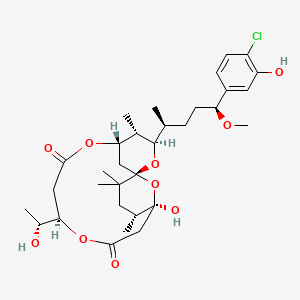

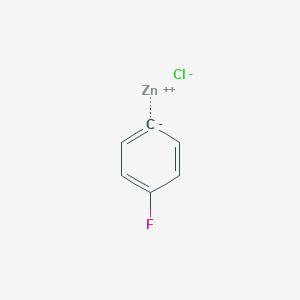
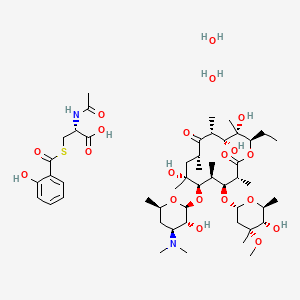
![1-[(2-Oxo-1,3-dihydroindol-5-yl)sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1259598.png)
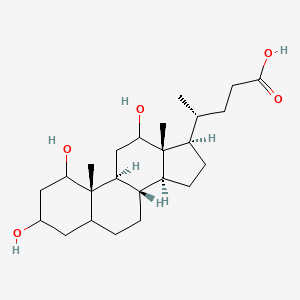
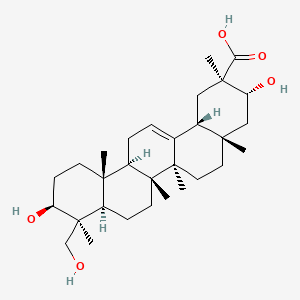
![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)
![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)


